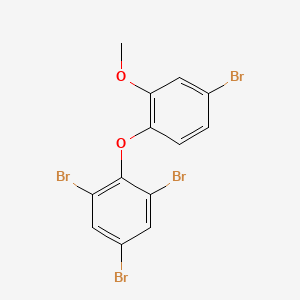
1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene is an organic compound with the molecular formula C13H8Br4O2 It is a brominated derivative of benzene, characterized by the presence of multiple bromine atoms and a methoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(4-bromo-2-methoxyphenoxy)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced separation techniques can enhance the scalability and purity of the final product.
化学反応の分析
Types of Reactions
1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while oxidation can produce quinones or other oxidized forms.
科学的研究の応用
1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of flame retardants, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene involves its interaction with specific molecular targets. The bromine atoms can form halogen bonds with proteins or other biomolecules, affecting their structure and function. The methoxyphenoxy group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- 1,3,5-Tribromo-2-methoxy-4-methylbenzene
- 1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene
- 1,3,5-Tribromo-2,4,6-trimethylbenzene
Uniqueness
1,3,5-Tribromo-2-(4-bromo-2-methoxyphenoxy)benzene is unique due to the presence of both bromine atoms and a methoxyphenoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
753012-25-8 |
|---|---|
分子式 |
C13H8Br4O2 |
分子量 |
515.8 g/mol |
IUPAC名 |
1,3,5-tribromo-2-(4-bromo-2-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H8Br4O2/c1-18-12-6-7(14)2-3-11(12)19-13-9(16)4-8(15)5-10(13)17/h2-6H,1H3 |
InChIキー |
DKPATNQYQNMJRS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


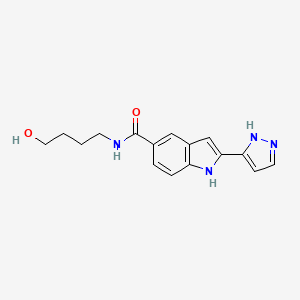
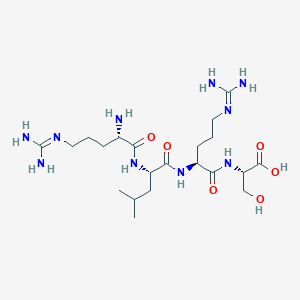
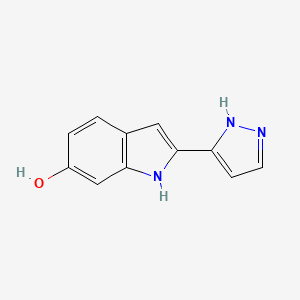
![7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14213371.png)

![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)
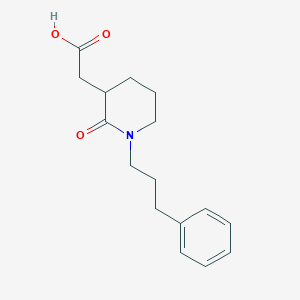

![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)
silane](/img/structure/B14213431.png)
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![Benzene, 1,2-bis[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14213445.png)
